The synthesis of Didesmethyl Erlotinib Hydrochloride involves multiple steps, primarily focusing on modifying the original Erlotinib structure. The synthesis pathway generally includes the following stages:
This method has been optimized for industrial scalability while ensuring high yields and purity levels .
Didesmethyl Erlotinib Hydrochloride features a complex molecular structure derived from Erlotinib. The key structural components include:
The structural integrity can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .
Didesmethyl Erlotinib Hydrochloride participates in various chemical reactions relevant to its synthesis and potential applications:
The reactions typically require careful control of temperature, pH, and solvent choice to optimize yield and minimize side products. For instance:
Didesmethyl Erlotinib Hydrochloride functions primarily as an inhibitor of the epidermal growth factor receptor pathway. Its mechanism of action involves:
Studies have shown that derivatives like Didesmethyl Erlotinib exhibit varying degrees of potency against different cancer types, with some demonstrating significant inhibitory effects on drug-resistant cell lines .
The physical and chemical properties of Didesmethyl Erlotinib Hydrochloride are critical for its application:
These properties influence its formulation into drug delivery systems and affect bioavailability .
Didesmethyl Erlotinib Hydrochloride has several scientific applications:
Didesmethyl Erlotinib Hydrochloride Salt is systematically named as 2-[4-(3-ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol hydrochloride according to IUPAC conventions. This nomenclature precisely reflects its molecular structure, featuring a quinazoline core substituted with ethynylanilino and hydroxyethoxy groups at positions 4 and 6/7, respectively, and a protonated chloride counterion. The compound is also recognized by multiple pharmaceutical synonyms:
Table 1: Synonyms of Didesmethyl Erlotinib Hydrochloride Salt
Synonym | Source/Context |
---|---|
Erlotinib Didesmethyl Metabolite | Pharmacological research |
O-Didesmethylerlotinib hydrochloride | Analytical chemistry |
Erlotinib Impurity 6 | Quality control documentation |
Azilsartan medoxomil impurity252 | Regulatory filings |
Didesmethyl Erlotinib HCl Salt | Commercial suppliers |
These synonyms arise from its role as a major metabolite of erlotinib, its use as a reference standard in impurity profiling, and its inclusion in chemical catalogs [2] [5] [7].
The compound has the molecular formula C₂₀H₂₀ClN₃O₄ (alternatively represented as C₂₀H₁₉N₃O₄·HCl to emphasize the hydrochloride salt form). Its exact molecular weight is 401.84 g/mol, calculated as follows:
This formula is confirmed by high-resolution mass spectrometry, which reports an accurate mass of 401.1142 Da [1] [2] [6]. The mass difference of 56 Da compared to erlotinib hydrochloride (429.90 g/mol) directly results from the demethylation of two methoxy groups (–OCH₃ → –OCH₂CH₂OH).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are pivotal for confirming the structure. Key proton signals in DMSO-d₆ include:
The ¹³C NMR spectrum exhibits characteristic peaks at:
These assignments align with the loss of methyl groups from erlotinib’s side chains and the introduction of hydroxyethoxy moieties [6] [7].
Infrared (IR) Spectroscopy
IR spectra show prominent absorptions at:
The broad O–H band distinguishes it from erlotinib, which lacks free hydroxyl groups [7] [9].
Mass Spectrometry
LC-ESI-QTOF analysis shows:
Fragmentation patterns reflect cleavage at the quinazoline-ether bonds, consistent with the proposed structure [7] [9].
Didesmethyl Erlotinib Hydrochloride Salt is the bis-O-demethylated metabolite of erlotinib hydrochloride. Critical structural and physicochemical differences include:
Table 2: Structural Comparison with Erlotinib Hydrochloride
Property | Didesmethyl Erlotinib HCl Salt | Erlotinib Hydrochloride |
---|---|---|
Molecular Formula | C₂₀H₂₀ClN₃O₄ | C₂₂H₂₄ClN₃O₄ |
Molecular Weight | 401.84 g/mol | 429.90 g/mol |
Key Functional Groups | Quinazoline with hydroxyethoxy chains | Quinazoline with methoxyethoxy chains |
Solubility | Slightly soluble in DMSO, methanol | Soluble in chloroform, ethanol |
Melting Point | >240°C (decomposition) | 229–230°C |
Structural Implications:
Analytical Significance:As a major human metabolite, this compound serves as a reference standard in HPLC and LC-MS assays to quantify erlotinib metabolic clearance pathways. Its chromatographic behavior (e.g., retention time) differs markedly from erlotinib due to polar functional groups [3] [5] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7